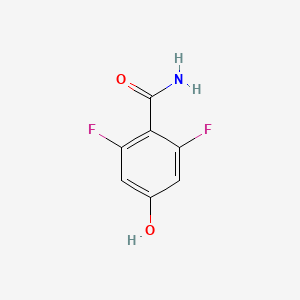

2,6-Difluoro-4-hydroxybenzamide

Overview

Description

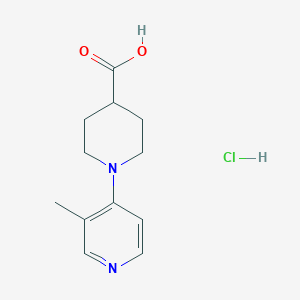

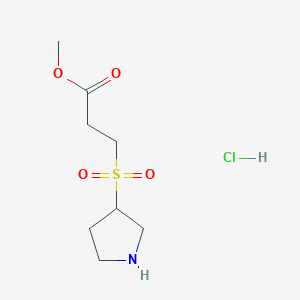

“2,6-Difluoro-4-hydroxybenzamide” is a chemical compound with the empirical formula C7H4F2O3 . It is a unique chemical provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, benzohydrazides were prepared from non-fluorinated and fluorinated acids through a standard coupling reaction with tert-butyl carbazate and DCC, followed by deprotection in acidic conditions . Another method involved refluxing 2,6-difluorobenzohydrazide with 2-isothiocyanatophenol and 2-isocyanatophenol using THF as the solvent .Molecular Structure Analysis

The molecular structure of “2,6-Difluoro-4-hydroxybenzamide” is characterized by the presence of a carboxamide group attached to a benzene ring, which is further substituted with two fluorine atoms and one hydroxyl group . The presence of the fluorine atoms is responsible for its non-planarity, with a dihedral angle of -27° between the carboxamide and the aromatic ring .Mechanism of Action

Target of Action

Most drugs exert their effects by binding to cellular components known as receptors . These receptors can be signal-transducing extracellular entities, ion channels, intracellular enzymes, or intranuclear targets .

Mode of Action

Generally, a drug molecule requires affinity to bind to a receptor and intrinsic activity to activate them and cause downstream signaling . The types of drugs that bind to the receptor are agonists, partial agonists, antagonists, and inverse agonists .

Biochemical Pathways

The interaction of a drug with its target often leads to changes in biochemical pathways, resulting in various downstream effects .

Pharmacokinetics

These properties significantly impact a drug’s bioavailability .

Result of Action

Typically, the interaction of a drug with its target leads to changes at the molecular and cellular levels, which can have various physiological effects .

Safety and Hazards

While specific safety data for “2,6-Difluoro-4-hydroxybenzamide” is not available, similar compounds like 2,6-Difluoro-4-hydroxybenzonitrile are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They are toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation .

Future Directions

Research into the properties and potential applications of “2,6-Difluoro-4-hydroxybenzamide” and similar compounds is ongoing. For instance, the benzodioxane–benzamide class, which includes similar compounds, has emerged as promising for targeting both Gram-positive and Gram-negative FtsZs . Future research may focus on further exploring these compounds’ biological activities and developing prodrugs, probes, and further derivatives .

properties

IUPAC Name |

2,6-difluoro-4-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-4-1-3(11)2-5(9)6(4)7(10)12/h1-2,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYDKMFMXIACMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858632 | |

| Record name | 2,6-Difluoro-4-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-4-hydroxybenzamide | |

CAS RN |

1261825-32-4 | |

| Record name | 2,6-Difluoro-4-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine](/img/structure/B1430105.png)

![[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride](/img/structure/B1430107.png)

![4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine dihydrochloride](/img/structure/B1430111.png)

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1430118.png)

![1-[4-(4-Methylpyrrolidin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1430127.png)